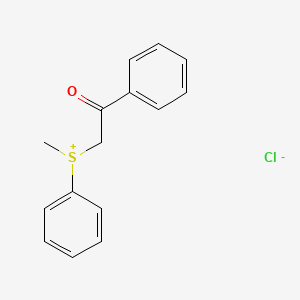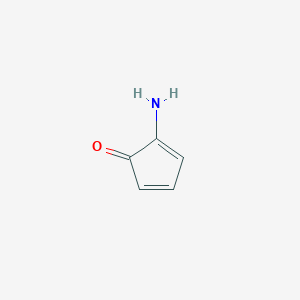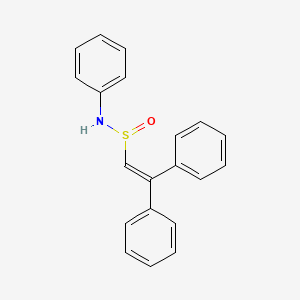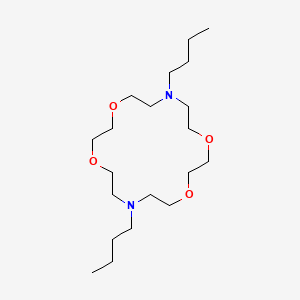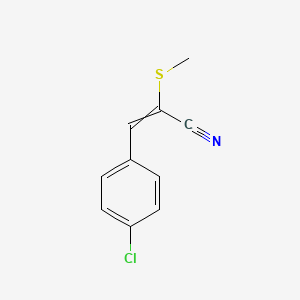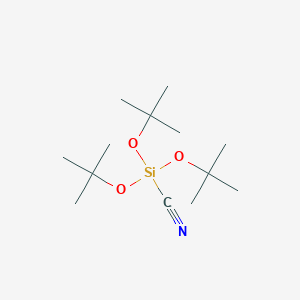
Tri-tert-butoxysilanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butoxysilanecarbonitrile is a silicon-based compound characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with a carbonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tri-tert-butoxysilanecarbonitrile typically involves the reaction of silicon tetrachloride with tert-butyl alcohol in the presence of a base, followed by the introduction of a carbonitrile group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of hydride donors or catalytic hydrogenation.
Substitution: The tert-butoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes.
Scientific Research Applications
Tri-tert-butoxysilanecarbonitrile finds applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tri-tert-butoxysilanecarbonitrile involves its ability to undergo various chemical transformations due to the presence of reactive tert-butoxy and carbonitrile groups. These groups can participate in nucleophilic and electrophilic reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tris(tert-butoxy)silanethiol: Contains three tert-butoxy groups and a thiol group.
Tris(tert-butoxy)silanol: Contains three tert-butoxy groups and a hydroxyl group.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Contains three tert-butoxycarbonyl groups attached to an arginine molecule.
Uniqueness: Tri-tert-butoxysilanecarbonitrile is unique due to the presence of both tert-butoxy and carbonitrile groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
110473-67-1 |
|---|---|
Molecular Formula |
C13H27NO3Si |
Molecular Weight |
273.44 g/mol |
IUPAC Name |
tris[(2-methylpropan-2-yl)oxy]silylformonitrile |
InChI |
InChI=1S/C13H27NO3Si/c1-11(2,3)15-18(10-14,16-12(4,5)6)17-13(7,8)9/h1-9H3 |
InChI Key |
YQQKEDKTJYOZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C#N)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



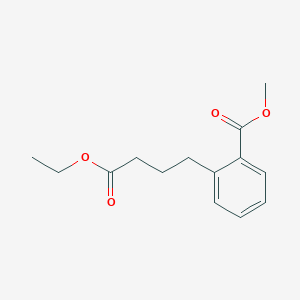
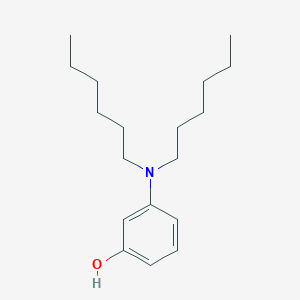
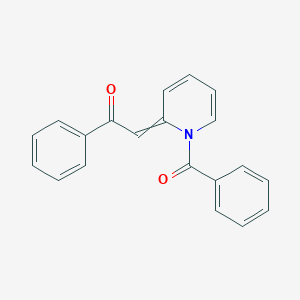


![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)

